

1-Bromo-3-(bromomethyl)-2-fluorobenzene molecular weight and formula

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Compound of Interest

Compound Name: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

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Technical Guide: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Bromo-3-(bromomethyl)-2-fluorobenzene**, a key intermediate in organic synthesis. This document outlines its physicochemical properties, potential synthetic routes, and analytical methodologies.

Core Physicochemical Properties

Quantitative data for **1-Bromo-3-(bromomethyl)-2-fluorobenzene** is summarized below. This compound is a halogenated aromatic hydrocarbon, notable for its reactive benzylic bromide functional group.

Property	Value	Citations
Molecular Formula	C ₇ H ₅ Br ₂ F	[1][2][3][4]
Molecular Weight	267.93 g/mol	[1][2][3][4]
CAS Number	149947-16-0	[1][2][4]
Canonical SMILES	<chem>C1=CC(=C(C(=C1)Br)F)CBr</chem>	[2][4]
InChIKey	MGVHFTWDCYIBDO-UHFFFAOYSA-N	[2][4]
Solubility	Very low in water (0.056 g/L at 25 °C)	[2]
Synonyms	3-Bromo-2-fluorobenzyl bromide	[2][4]

Synthesis and Experimental Protocols

While specific experimental protocols for **1-Bromo-3-(bromomethyl)-2-fluorobenzene** are not readily available, methodologies for the structurally analogous 1-Bromo-3-(bromomethyl)-2-chlorobenzene can be adapted. A plausible synthetic approach involves the radical bromination of a suitable precursor.

Hypothetical Synthesis via Radical Bromination

This protocol is adapted from the synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene and outlines a potential route to the title compound.[5]

Reaction Scheme:

Procedure:

- To a solution of 1-bromo-2-fluoro-3-methylbenzene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents).[5]
- Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).[5]

- Reflux the reaction mixture under an inert atmosphere for 4-6 hours.[5]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
- Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[5]
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[5]
- Remove the solvent under reduced pressure to yield the crude product.[5]
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure **1-Bromo-3-(bromomethyl)-2-fluorobenzene**. [5]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol, adapted from the analysis of the chloro-analog, can be used for structural confirmation.[5]

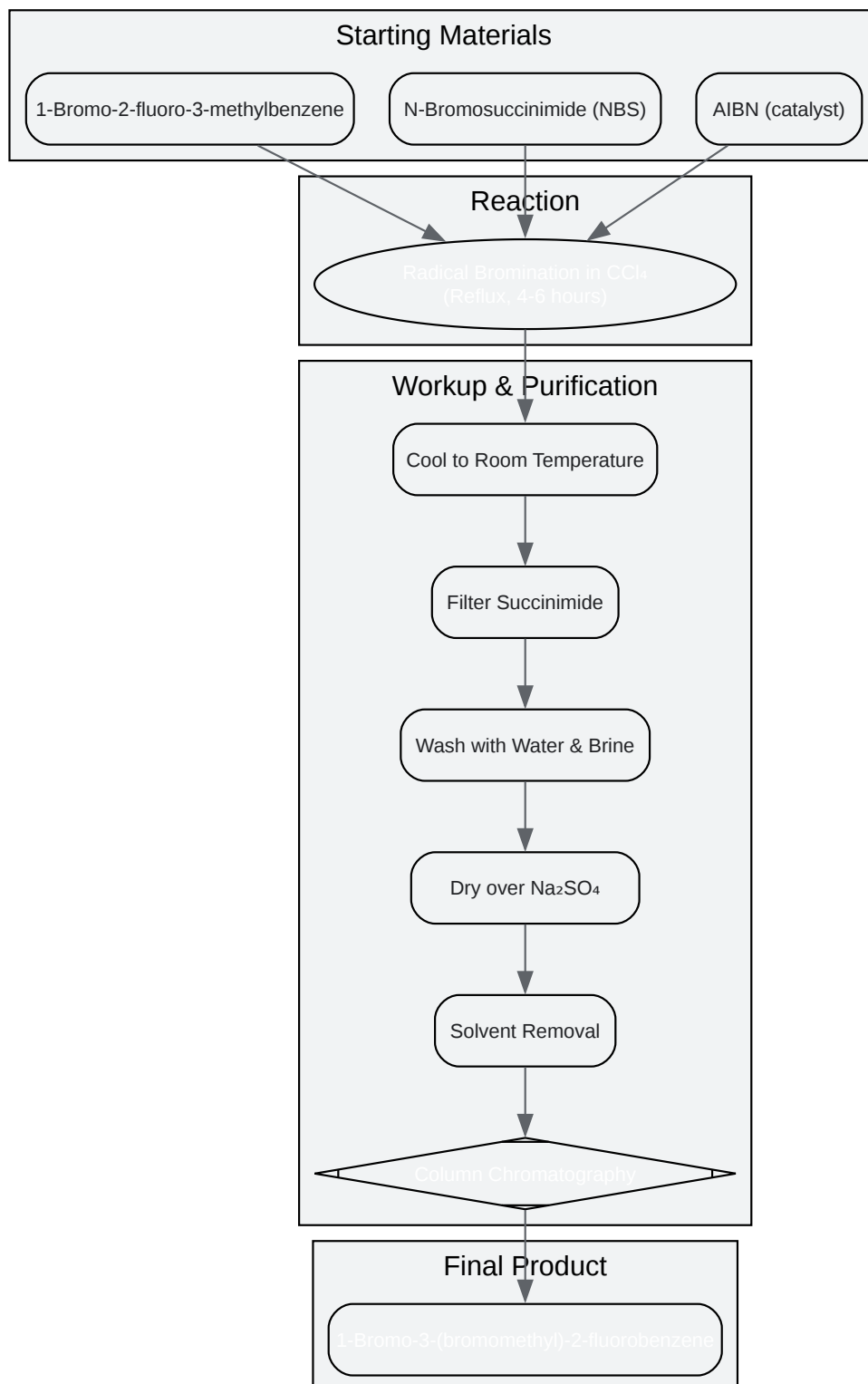
- Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl_3). [5]
- Transfer the solution to a 5 mm NMR tube.[5]
- Acquire ^1H and ^{13}C NMR spectra. The characteristic benzylic protons ($-\text{CH}_2\text{Br}$) are expected to appear as a singlet in the ^1H NMR spectrum.

Safety and Handling

1-Bromo-3-(bromomethyl)-2-fluorobenzene is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound may be sensitive to moisture and light, and should be stored accordingly under an inert atmosphere.[6]

Diagrams

Synthesis Workflow for 1-Bromo-3-(bromomethyl)-2-fluorobenzene



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